Cdc25B-IN-1 is classified as a small molecule inhibitor. It was identified through high-throughput screening methods aimed at discovering novel inhibitors that can effectively bind to and inhibit the activity of Cdc25B. This compound is part of a broader class of compounds that target phosphatases involved in cell cycle regulation, particularly those implicated in oncogenesis.
The synthesis of Cdc25B-IN-1 typically involves several steps, including the design and optimization of precursor compounds using computational methods such as molecular docking. High-throughput screening is employed to evaluate the inhibitory activity against Cdc25B, followed by structure-activity relationship studies to refine the compound's efficacy and selectivity.
The molecular structure of Cdc25B-IN-1 has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These methods provide detailed information about the arrangement of atoms within the compound, allowing researchers to understand how it interacts with the target enzyme.
Cdc25B-IN-1 undergoes specific chemical reactions that facilitate its interaction with the target enzyme. The primary reaction involves binding to the active site of Cdc25B, which disrupts its phosphatase activity.
The mechanism by which Cdc25B-IN-1 exerts its inhibitory effects involves several steps:
Cdc25B-IN-1 exhibits various physical and chemical properties that influence its biological activity:
Cdc25B-IN-1 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit a key regulator of the cell cycle makes it a candidate for further development as an anticancer agent. Research into this compound may lead to:
CDC25B phosphatase is a pivotal regulator of eukaryotic cell cycle progression, primarily governing the G₂/M phase transition. As a dual-specificity phosphatase, it activates cyclin-dependent kinases (CDKs)—notably CDK1/cyclin B and CDK2/cyclin A—by dephosphorylating inhibitory residues (Thr14/Tyr15). This catalytic activity triggers the burst of CDK activity required for mitotic entry [1] [5]. Structurally, CDC25B features a conserved C-terminal catalytic domain harboring the signature HCX₅R motif characteristic of protein tyrosine phosphatases (PTPs), while its divergent N-terminal domain regulates subcellular localization, protein stability, and interactions with binding partners like 14-3-3 proteins [1] [9]. Unlike CDC25C, which is predominantly nuclear, CDC25B accumulates at centrosomes during early prophase, where it initiates the auto-amplification loop of CDK1/cyclin B activation—a process further potentiated by phosphorylation from Aurora A kinase [1] [5].
Table 1: Key Biological Roles of CDC25B
Function | Mechanism | Consequence |
---|---|---|
G₂/M Transition | Dephosphorylation of CDK1-Tyr15/CDK2-Tyr15 | Activation of CDK/cyclin complexes |
Centrosomal Activation | Phosphorylation by Aurora A at centrosomes | Localized CDK1/cyclin B activation |
DNA Damage Response | Inactivation via phosphorylation by Chk1/p38 | Cell cycle arrest at G₂ checkpoint |
Oncogenic Signaling | Co-activation of steroid hormone receptors (e.g., estrogen receptor) | Promotion of tumor growth independent of phosphatase activity |
CDC25B is frequently overexpressed across diverse human malignancies, including hepatocellular carcinoma (HCC), non-small cell lung cancer, gastric cancer, breast cancer, and sarcomas. Critically, its dysregulation correlates with aggressive tumor phenotypes, metastatic potential, and poor clinical prognosis [2] [4] [10]. In HCC, CDC25B mRNA and protein levels are significantly elevated in tumor tissues compared to adjacent non-tumor liver (p < 0.001), with immunohistochemistry revealing intermediate or strong staining in 57.3% of HCC samples versus only 2.4% in non-tumor controls [2]. Functionally, RNAi-mediated knockdown of CDC25B in HCC cell lines (Hep3B, Hep40) suppresses cell proliferation by 86–90%, impedes migration and invasion by 2–5-fold, and induces G₂/M arrest—validating its role in driving oncogenic progression [2]. Similarly, in sarcoma, bioinformatics analyses of TCGA/GEO datasets confirm CDC25B overexpression as an independent prognostic biomarker for reduced disease-specific survival (DSS) and progression-free interval (PFI) [10]. This oncogenicity stems from CDC25B’s ability to override cell cycle checkpoints, accelerate mitotic entry, and promote genomic instability, positioning it as a high-value therapeutic target.
Early CDC25B inhibitors faced significant hurdles due to the enzyme’s shallow catalytic pocket, redox-sensitive catalytic cysteine (Cys473), and structural homology with other PTPs. Initial candidates like quinonoids (e.g., dysidiolide) and electrophilic entities (e.g., vitamin K analogs) often acted promiscuously by oxidizing the catalytic cysteine or generating reactive oxygen species (ROS), leading to off-target effects [4] [6]. A paradigm shift emerged with strategies focusing on disrupting protein-protein interactions (PPIs) between CDC25B and its CDK2/cyclin A substrate. Computational approaches using ZDOCK/RDOCK algorithms enabled the construction of the CDC25B:CDK2/cyclin A complex structure, revealing critical interfacial residues like Arg488 and Asp206 [4]. Fragment-based drug design yielded "compound 7" (IC₅₀ ~1 mM), a 2-fluoro-4-hydroxybenzonitrile derivative with a sulfate moiety that disrupted PPIs. Optimization via "replace fragment" techniques generated Cdc25B-IN-1 (compound 4a), which exhibited enhanced potency and specificity [4] [6].
Table 2: Evolution of Key CDC25B Inhibitors
Inhibitor Class | Representative Compound | Mechanism | Limitations |
---|---|---|---|
Quinonoids | DNacin, DA3003-1 | Catalytic cysteine oxidation | ROS generation, low specificity |
Phosphate Surrogates | Dysidiolide | Competitive inhibition at active site | Irreversible binding, toxicity |
PPI Disruptors | Compound 7 | Blocks CDC25B-CDK2/Cyclin A interface | Low potency (IC₅₀ ~1 mM) |
Optimized PPI Inhibitors | Cdc25B-IN-1 | Targeted disruption of substrate binding | Improved specificity and cellular activity |
Chemical Profile and Mechanism of Action of Cdc25B-IN-1
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5